molecular formula C18H26N4O B5593461 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride

Katalognummer B5593461
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: OLMLKWJADZPVIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride, also known as ABT-288, is a novel and selective agonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.

Wirkmechanismus

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is a selective agonist of the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex. Activation of the D4 receptor has been shown to improve cognitive function and reduce impulsivity, which are impaired in neuropsychiatric disorders such as ADHD and schizophrenia. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has a high affinity for the D4 receptor, with little or no affinity for other dopamine receptor subtypes.
Biochemical and physiological effects:
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function and reduced impulsivity. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride also increases acetylcholine release in the prefrontal cortex, which is thought to enhance cognitive function. In addition, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to have minimal effects on other neurotransmitter systems, which may contribute to its improved tolerability compared to other antipsychotic medications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is its selectivity for the D4 receptor, which allows for targeted manipulation of this receptor subtype in preclinical studies. However, the high affinity of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride for the D4 receptor may also limit its use in certain experiments, where non-specific effects may be desired. In addition, the dihydrochloride salt form of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may limit its solubility in certain experimental conditions.

Zukünftige Richtungen

For research on 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride include further characterization of its pharmacological properties, such as its effects on other neurotransmitter systems and its potential for use in combination with other medications. In addition, further clinical trials are needed to establish the efficacy and safety of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride as a potential treatment for neuropsychiatric disorders. Finally, the development of novel formulations of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may improve its solubility and bioavailability, which may enhance its therapeutic potential.

Synthesemethoden

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid, which is then coupled with 3-azepanamine to form 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride. The final product is obtained as a dihydrochloride salt.

Wissenschaftliche Forschungsanwendungen

1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown efficacy in improving cognitive function and reducing impulsivity in animal models of ADHD and schizophrenia. In clinical trials, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown promise as a potential treatment for schizophrenia, with improved efficacy and tolerability compared to currently available antipsychotic medications.

Eigenschaften

IUPAC Name

1-(3-aminoazepan-1-yl)-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-12-6-7-15-18(13(12)2)21-16(20-15)8-9-17(23)22-10-4-3-5-14(19)11-22/h6-7,14H,3-5,8-11,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLKWJADZPVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CCCCC(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.